molecular formula C22H20N4S B14212825 N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine CAS No. 574010-79-0

N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine

Cat. No.: B14212825
CAS No.: 574010-79-0
M. Wt: 372.5 g/mol
InChI Key: FCHDHXLTYJAASD-UHFFFAOYSA-N
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Description

N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a complex organic compound that belongs to the class of benzothiadiazepines This compound is characterized by the presence of two 4-methylphenyl groups attached to a benzothiadiazepine core

Preparation Methods

The synthesis of N2,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazepine ring.

    Introduction of 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced through substitution reactions, often using reagents like 4-methylphenyl halides in the presence of a base.

    Purification and Characterization: The final compound is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl groups, using reagents like halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the benzothiadiazepine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Studies: It is used in biological research to study its effects on various cellular pathways and molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Catalysis: It is explored as a catalyst or catalyst precursor in organic synthesis due to its ability to facilitate certain chemical reactions.

Mechanism of Action

The mechanism of action of N2,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine can be compared with other benzothiadiazepines and related compounds:

The uniqueness of N2,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

CAS No.

574010-79-0

Molecular Formula

C22H20N4S

Molecular Weight

372.5 g/mol

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine

InChI

InChI=1S/C22H20N4S/c1-15-7-11-17(12-8-15)23-21-25-19-5-3-4-6-20(19)26-22(27-21)24-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

FCHDHXLTYJAASD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C(S2)NC4=CC=C(C=C4)C

Origin of Product

United States

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